Dimethyl hexadecanedioate
Overview
Description
Dimethyl hexadecanedioate, also known as dimethyl-hexane-1,6-dicarbamate (HDU), is a chemical compound synthesized from 1,6-hexanediamine and dimethyl carbonate. The synthesis process is a complex reaction system that has been studied for its thermodynamic properties, including reaction heat, Gibbs free energy change, and equilibrium constants . Although the provided papers do not directly discuss dimethyl hexadecanedioate, they offer insights into related compounds and methodologies that can be applied to its analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions and can yield various products depending on the conditions. For instance, the synthesis of 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane from 1,10-cyclooctadecanedione was achieved with yields of 4% and 18%, respectively . Similarly, the synthesis of dimethyl-hexane-1,6-dicarbamate involves the reaction of 1,6-hexanediamine with dimethyl carbonate, and the thermodynamic analysis of this process provides valuable data for experimental research and scaling up .
Molecular Structure Analysis
The molecular structure and conformational properties of compounds can be determined using various analytical techniques. For example, the molecular structure of dimethyl monothiocarbonate was studied using gas electron diffraction (GED), vibrational spectroscopy, and X-ray crystallography, supplemented by quantum chemical calculations . These methods can also be applied to analyze the molecular structure of dimethyl hexadecanedioate to understand its conformational preferences and bonding properties.
Chemical Reactions Analysis
The chemical reactions of dimethyl-substituted compounds can be complex and yield various products. For instance, the dimerization of 2,5-dimethyl-2,4-hexadiene under Lewis acid catalysis resulted in the formation of a specific bicyclic compound as the main product, with small amounts of an acyclic dimer and other unidentified products . Understanding the reaction mechanisms and conditions can help in analyzing the chemical reactions involving dimethyl hexadecanedioate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be influenced by their molecular structure and the presence of functional groups. For example, the study of hexakis(dimethyl sulphoxide)mercury(II) trifluoromethanesulphonate provided insights into its solid-state mercury-199 NMR properties, which can be used as a standard for setting up CP/MAS experiments . The thermodynamic properties of the synthesis of dimethyl-hexane-1,6-dicarbamate, such as reaction heat and Gibbs free energy change, are crucial for understanding its physical and chemical behavior .
Scientific Research Applications
Polymer Precursors
- Dimethyl 1,19-nonadecanedioate, a compound similar to Dimethyl hexadecanedioate, is used in creating polymer precursors. It is produced through the methoxycarbonylation of natural oils like olive, rapeseed, or sunflower oils using specific catalysts. These precursors are further hydrogenated to produce various short-chain oligoesters and alcohols, which have applications in polymer chemistry (Furst et al., 2012).
Molecular Pathways and Blood Pressure
- Research has linked hexadecanedioate, a closely related compound, to increased blood pressure and mortality in humans. Studies have explored the genetic and transcriptomic pathways that influence hexadecanedioate levels, which are related to blood pressure regulation. This includes associations with specific gene variants and correlations with gene expression levels in adipose tissue (Menni et al., 2017).
Antitumor Activity
- Related compounds like Hexadecylphosphocholine have shown promise in antitumor activity. These compounds have been effective against various human cancer cell lines and have been used in treatments for conditions like mammary carcinomas. Their favorable pharmacological and toxicological profile makes them candidates for clinical evaluation (Hilgard et al., 1997).
Male Pheromones in Insects
- In studies related to entomology, dimethyl esters of hexanedioic acid (a similar compound) have been identified as components of male pheromones in certain insect species. These compounds influence mating behavior and have been a subject of research in understanding the chemical ecology of insects (Krueger et al., 2016).
Pheromone Biosynthesis
- Research on the silkworm moth has shown that hexadecanoic acid, which is structurally similar to Dimethyl hexadecanedioate, is involved in the biosynthesis of sex pheromones. This has implications for understanding the chemical processes underlying insect behavior and communication (Ando et al., 1988).
Safety And Hazards
properties
IUPAC Name |
dimethyl hexadecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZSSSBYFJIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172628 | |
Record name | Hexadecanedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl hexadecanedioate | |
CAS RN |
19102-90-0 | |
Record name | Hexadecanedioic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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